1-azido-2-iodo-4-nitrobenzene
Description
Contextualizing 1-Azido-2-iodo-4-nitrobenzene within Advanced Organic Synthesis
In the realm of advanced organic synthesis, the development of complex molecules often relies on the use of versatile starting materials that can undergo a variety of chemical reactions. This compound serves as a prime example of such a scaffold. The three distinct functional groups—azido (B1232118), iodo, and nitro—each possess characteristic reactivities, allowing for their selective manipulation. This orthogonality enables chemists to build molecular complexity in a controlled and stepwise manner.
The azido group is well-known for its participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole rings. ontosight.airesearchgate.net It can also be reduced to an amine or undergo photolytic or thermolytic decomposition to generate highly reactive nitrene intermediates. The iodine atom, a halogen, is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group, providing another point for functionalization. rug.nl
Importance of Multifunctional Aromatic Systems in Chemical Research
Multifunctional aromatic systems are crucial in various areas of chemical research, including materials science, medicinal chemistry, and catalysis. acs.orgbohrium.comresearchgate.net The ability to incorporate multiple functional groups onto a single aromatic core allows for the creation of molecules with tailored properties. acs.org For instance, in materials science, such systems are used to construct porous aromatic frameworks (PAFs) and coordination polymers with applications in gas storage, separation, and catalysis. acs.orgmdpi.com The defined spatial arrangement of functional groups on the aromatic ring can direct the assembly of these materials into desired architectures. mdpi.com
In medicinal chemistry, multifunctional aromatic compounds serve as scaffolds for the synthesis of new drug candidates. The different functional groups can interact with multiple binding sites on a biological target or can be used to attach different pharmacophores to create hybrid molecules with enhanced activity or improved pharmacokinetic properties. The selective reduction of nitro groups in multifunctional aromatic compounds is a key transformation in the synthesis of amines, which are prevalent in pharmaceuticals. rug.nl
Overview of Research Directions for Halogenated and Azido Nitrobenzenes
Research on halogenated and azido nitrobenzenes is an active area of investigation. One major focus is the development of new synthetic methodologies for their preparation and subsequent transformation. researchgate.net This includes exploring novel catalytic systems for cross-coupling reactions and developing milder and more selective methods for the reduction of the nitro group in the presence of other sensitive functionalities. rug.nl
Another significant research direction is the application of these compounds in the synthesis of novel materials. uni-muenchen.de For example, the high nitrogen content and energetic nature of some azido and nitro-containing compounds make them of interest as high-energy-density materials. uni-muenchen.de Furthermore, the unique electronic properties imparted by the combination of halogen, azido, and nitro groups are being explored for the development of new electronic and optoelectronic materials. ontosight.ai The study of their reactivity, particularly in photochemical reactions and as precursors to reactive intermediates like nitrenes, continues to be a fundamental area of interest.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H3IN4O2 nih.gov |
| Molecular Weight | 290.02 g/mol nih.govechemi.com |
| IUPAC Name | This compound sigmaaldrich.cn |
| CAS Number | 89488-55-1 sigmaaldrich.cn |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Topological Polar Surface Area | 60.2 Ų nih.gov |
| XLogP3-AA | 3.3 nih.gov |
Properties
CAS No. |
89488-55-1 |
|---|---|
Molecular Formula |
C6H3IN4O2 |
Molecular Weight |
290 |
Purity |
95 |
Origin of Product |
United States |
Applications in Advanced Chemical Transformations and Material Science Research
Advanced Organic Synthesis Paradigms
Green Chemistry Aspects in Reactions Involving the Compound
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate hazardous substances, are integral to modern synthetic strategies. yale.eduepa.gov For a multifunctional compound like 1-azido-2-iodo-4-nitrobenzene, these principles can be applied to its various reactive sites to enhance sustainability, efficiency, and safety. Key aspects include maximizing atom economy, utilizing catalytic reagents, employing safer solvents, and minimizing waste. acs.org
Atom Economy
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions involving this compound can exhibit a wide range of atom economies depending on the transformation.
Addition Reactions: The azide (B81097) functional group is particularly well-suited for reactions with high atom economy. For instance, [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are prime examples of "click chemistry." jocpr.com In these reactions, all atoms from the azide and the alkyne are incorporated into the resulting triazole ring, leading to a theoretical atom economy of 100%. jocpr.comrsc.org
Substitution Reactions: In contrast, substitution reactions at the C-I bond inherently have a lower atom economy. rsc.org In cross-coupling reactions like the Suzuki or Heck reactions, the iodine atom is replaced and becomes part of a stoichiometric byproduct (e.g., sodium iodide), which is considered waste. rsc.org
Reduction Reactions: The greenness of reducing the nitro group depends heavily on the chosen reagent. Catalytic hydrogenation, which uses H2 gas to reduce the nitro group to an amine, is highly atom-economical, producing only water as a byproduct.
The following table summarizes the theoretical atom economy for different reaction types involving the compound.
| Reaction Type | Functional Group Involved | Green Chemistry Principle | Description of Greener Approach |
| [3+2] Cycloaddition | Azide | High Atom Economy | All atoms of the azide and alkyne are incorporated into the triazole product. jocpr.comrsc.org |
| Catalytic Hydrogenation | Nitro | High Atom Economy, Catalysis | Reduction with H2 gas forms the amine and water, avoiding stoichiometric metal waste. rsc.org |
| Cross-Coupling | Iodide | Catalysis, Safer Solvents | While atom economy is inherently lower, the use of efficient catalysts and benign solvents improves the overall process sustainability. rsc.org |
| Nucleophilic Aromatic Substitution | Iodide | Varies | Atom economy depends on the incoming nucleophile; the iodide is displaced as a salt. |
Catalysis and Waste Reduction
The use of catalytic reagents is a cornerstone of green chemistry because they are superior to stoichiometric reagents in minimizing waste. yale.eduacs.org
Cross-Coupling at the C-I Bond: The aryl iodide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. Green advancements in this area focus on developing highly efficient catalysts (often based on palladium, copper, or nickel) that can be used at very low loadings. rsc.orgacs.org Significant progress has been made in conducting these reactions in environmentally benign solvents like water or under visible-light-induced, transition-metal-free conditions, further reducing the environmental impact. rsc.orgrsc.org
Reduction of the Nitro Group: Catalytic hydrogenation is the preferred green method for the reduction of nitroaromatics. rsc.org Traditional methods using stoichiometric reducing agents like iron powder in acid generate large quantities of iron sludge, which is difficult to dispose of. rsc.org In contrast, catalytic methods using catalysts based on platinum, nickel, or gold are highly efficient and produce minimal waste. researchgate.netrsc.orghw.ac.uk A key challenge and area of research is achieving high chemoselectivity—selectively reducing the nitro group without causing hydrodeiodination (cleavage of the C-I bond). researchgate.nethw.ac.uk
Azide Chemistry: The CuAAC reaction is a powerful example of catalysis, proceeding rapidly and selectively with minimal side products. jocpr.com Furthermore, ligand- and base-free catalytic systems for the synthesis of aryl azides have been developed, simplifying procedures and reducing waste streams. rsc.org
Safer Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. thecalculatedchemist.comresearchgate.net
Benign Media: For reactions involving this compound, there is a drive to replace conventional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. nih.govsigmaaldrich.com For instance, effective palladium-catalyzed cross-coupling reactions of aryl iodides have been developed to work in aqueous systems. rsc.org
Energy Efficiency: Designing reactions to be more energy-efficient is another key principle. yale.edu The development of photocatalytic reactions that can be driven by visible light represents a significant advance. mdpi.comacs.org These methods often allow for reactions to be conducted at ambient temperature, reducing the energy consumption associated with heating. rsc.org
Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-azido-2-iodo-4-nitrobenzene, both ¹H and ¹³C NMR would provide critical information for structural confirmation.
In a hypothetical ¹H NMR spectrum, the aromatic region would be of primary interest. The benzene (B151609) ring has three protons, and their chemical shifts and coupling patterns would be dictated by the electronic effects of the three different substituents: the azido (B1232118) (-N₃), iodo (-I), and nitro (-NO₂) groups. The nitro group is strongly electron-withdrawing, the azido group is also electron-withdrawing, and the iodo group has a more complex electronic influence. The proton ortho to the nitro group would likely be the most deshielded and appear at the lowest field.
The predicted ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon atom attached to the nitro group would be expected at a relatively low field, while the carbons bonded to the iodo and azido groups would also exhibit characteristic chemical shifts.
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Three distinct signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro and azido groups. |
| ¹³C NMR | Six unique signals for the aromatic carbons due to the asymmetric substitution pattern. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show strong and characteristic absorption bands for the azide (B81097) and nitro groups.
The most prominent feature would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears in the range of 2100-2160 cm⁻¹. The symmetric stretch is weaker and often more difficult to observe. For the nitro group (-NO₂), two distinct and strong stretching vibrations are expected: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹, and a symmetric stretch between 1345 and 1385 cm⁻¹. For instance, in the related compound 2,6-diiodo-4-nitrophenyl azide, a strong absorption for the asymmetric stretching of the azide group is observed at 2134 cm⁻¹, with the symmetric stretch at 1310 cm⁻¹.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
|---|---|
| Azide (-N₃) asymmetric stretch | 2100 - 2160 |
| Nitro (-NO₂) asymmetric stretch | 1500 - 1560 |
| Nitro (-NO₂) symmetric stretch | 1345 - 1385 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For this compound (C₆H₃IN₄O₂), the molecular ion peak in a high-resolution mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.
The fragmentation pattern would likely involve the loss of stable neutral molecules. A common fragmentation pathway for aryl azides is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion. Subsequent fragmentation could involve the loss of the nitro group (NO₂) or the iodine atom. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the spectrum in that regard.
| Analysis | Expected Finding for this compound |
|---|---|
| Molecular Ion Peak (M⁺) | Corresponds to the exact molecular weight of C₆H₃IN₄O₂. |
| Key Fragmentation | Loss of N₂ is a highly probable initial fragmentation step. |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice.
The resulting crystal structure would reveal the planarity of the benzene ring and the orientation of the substituents. Intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking of the aromatic rings, could also be identified, providing insights into the solid-state properties of the compound. While no crystal structure for this compound is currently available in open databases, such a study would be invaluable for a complete structural characterization.
Advanced Spectroscopic Techniques for Dynamic Studies
Beyond the fundamental characterization techniques, advanced spectroscopic methods could be employed to investigate the dynamic behavior of this compound. For instance, ultrafast transient absorption spectroscopy could be used to study the photochemistry of the azide group. Aryl azides are known to be photochemically active, often forming highly reactive nitrene intermediates upon photolysis. Time-resolved studies could elucidate the lifetimes and reaction pathways of these transient species.
Furthermore, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be instrumental in unambiguously assigning all the proton and carbon signals, especially in a molecule with a complex substitution pattern. These advanced methods provide correlational data that helps to piece together the complete molecular structure.
Theoretical and Computational Chemistry Studies of 1 Azido 2 Iodo 4 Nitrobenzene
Electronic Structure Analysis
A comprehensive understanding of a molecule's reactivity, stability, and spectroscopic properties begins with a detailed analysis of its electronic structure. For a complex molecule like 1-azido-2-iodo-4-nitrobenzene, computational methods are indispensable tools for elucidating these characteristics.
Density Functional Theory (DFT) Calculations for Molecular Orbitals
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT study of this compound would involve solving the Kohn-Sham equations to determine the ground-state electronic energy and electron density. From these calculations, the molecular orbitals (MOs) can be visualized and their energy levels quantified. This would reveal how the constituent atoms' orbitals combine to form the bonding, non-bonding, and anti-bonding MOs of the entire molecule. The results would offer insights into the distribution of electrons and the nature of the chemical bonds, particularly the influence of the three distinct substituents—azido (B1232118), iodo, and nitro groups—on the aromatic ring's electronic environment.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.
For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Visualizing the HOMO and LUMO would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as no specific data has been found in the literature.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Reaction Mechanism Modeling
Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions. For this compound, this would be particularly valuable for understanding its decomposition and its behavior in the presence of catalysts.
Computational Studies of Azide (B81097) Decomposition Pathways
Organic azides are known for their thermal and photochemical instability, often decomposing with the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. Theoretical studies on this compound would aim to model this decomposition process. By calculating the potential energy surface, researchers could identify the transition state for N₂ elimination and determine the activation energy for this process. This would provide a quantitative measure of the compound's thermal stability. Such studies could also explore the subsequent reactions of the resulting nitrene, a critical aspect of the compound's chemistry.
Table 2: Hypothetical Azide Decomposition Energy Profile (Note: This table is for illustrative purposes only, as no specific data has been found in the literature.)
| Species | Relative Energy (kcal/mol) |
|---|---|
| This compound (Reactant) | 0.0 |
| Transition State | Value |
| Phenylnitrene Intermediate + N₂ | Value |
Transition State Analysis for Catalyzed Reactions
The reactivity of this compound can be altered in the presence of catalysts. Computational methods can be employed to investigate the mechanisms of catalyzed reactions, such as transition-metal-catalyzed cross-coupling reactions at the iodo-substituted position or cycloaddition reactions involving the azide group. Transition state analysis would involve locating the saddle points on the potential energy surface that correspond to the energy maxima along the reaction coordinate. The geometry and energy of these transition states provide crucial information about the reaction mechanism and the factors that influence the reaction rate. By comparing the activation energies of catalyzed and uncatalyzed pathways, the efficacy of a given catalyst can be assessed.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is determined by the rotational freedom of its substituents and the non-covalent interactions between them. A thorough conformational analysis would explore the potential energy surface as a function of the dihedral angles of the azido and nitro groups relative to the benzene (B151609) ring. This would identify the most stable conformer(s) and the energy barriers to rotation.
Predictive Modeling of Spectroscopic Signatures
Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, predictive modeling is crucial for understanding its structural and electronic properties. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for forecasting Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) and Raman vibrational frequencies, and UV-Visible (UV-Vis) absorption spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their resonance frequencies relative to a standard. For this compound, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed.
The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. For aromatic compounds, functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) are often used to provide a good balance between accuracy and computational cost. It is also important to consider that for molecules containing heavy atoms like iodine, relativistic effects can influence the chemical shifts, and specialized computational approaches may be necessary for higher accuracy.
The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electronic effects of the three different substituents. The nitro group is a strong electron-withdrawing group, which would deshield the protons and carbons, particularly at the ortho and para positions. The azido group can act as a weak electron-withdrawing or -donating group depending on the electronic demands of the system, while the iodo group is primarily weakly electron-withdrawing via induction but can also exhibit some weak π-donating character.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT, is presented below. These values are illustrative and would be expected from a typical DFT calculation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. You can sort the data by clicking on the column headers.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~140 |
| C2 | - | ~95 |
| C3 | ~8.1 | ~130 |
| C4 | - | ~150 |
| C5 | ~8.3 | ~125 |
The vibrational frequencies of this compound can be predicted through DFT calculations. These calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities for both IR and Raman spectra. The prediction of these spectra is invaluable for assigning experimentally observed vibrational bands to specific molecular motions.
For a molecule with multiple functional groups like this compound, the predicted IR and Raman spectra would exhibit characteristic bands for each group. The azido group is known for a strong asymmetric stretching vibration typically observed in the range of 2100-2160 cm⁻¹. The nitro group displays characteristic symmetric and asymmetric stretching vibrations, which are typically found around 1350 cm⁻¹ and 1550 cm⁻¹, respectively spectroscopyonline.com. These bands are often strong in the IR spectrum due to the large change in dipole moment during the vibration spectroscopyonline.com.
The C-I stretching vibration would be expected at lower frequencies, typically in the far-infrared region. The aromatic C-H and C-C stretching and bending vibrations would also be present in the predicted spectra.
Below is an illustrative table of key predicted vibrational frequencies for this compound.
Table 2: Predicted Key Vibrational Frequencies for this compound This is an interactive data table. You can sort the data by clicking on the column headers.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Asymmetric N₃ Stretch | ~2130 | Strong | Medium |
| Asymmetric NO₂ Stretch | ~1545 | Strong | Weak |
| Aromatic C=C Stretch | ~1600 | Medium | Strong |
| Symmetric NO₂ Stretch | ~1350 | Strong | Medium |
| Symmetric N₃ Stretch | ~1250 | Weak | Strong |
The electronic absorption spectrum of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
The UV-Vis spectrum of an aromatic compound like this compound is expected to be dominated by π → π* transitions. The presence of the nitro, azido, and iodo substituents will influence the energies of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax). The strong electron-withdrawing nitro group, in conjugation with the benzene ring, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.
TD-DFT calculations can predict the λmax values and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations are typically performed using a functional and basis set combination that has been benchmarked for describing excited states, such as CAM-B3LYP or ωB97X-D.
An illustrative table of predicted UV-Vis absorption data for this compound is provided below.
Table 3: Predicted UV-Vis Absorption Data for this compound This is an interactive data table. You can sort the data by clicking on the column headers.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| ~320 | ~0.45 | π → π* |
| ~275 | ~0.20 | π → π* |
These predictive modeling studies provide a theoretical framework for understanding the spectroscopic properties of this compound, guiding experimental characterization and offering insights into its electronic structure and bonding.
Q & A
Q. What are the recommended synthetic routes for 1-azido-2-iodo-4-nitrobenzene, and how can reaction conditions be optimized?
Answer:
-
Primary Method : Aryl azides are typically synthesized via diazotization of anilines followed by azide substitution. For iodinated nitrobenzene derivatives, the sequence involves nitration of iodobenzene, followed by amine reduction (if required), diazotization, and azide introduction.
-
Optimization Tips :
- Use tributylstannyl azide for regioselective azide substitution under mild conditions (e.g., room temperature, THF solvent) to avoid competing side reactions .
- Monitor reaction progress via TLC or LC-MS to detect intermediates like diazonium salts, which are prone to decomposition.
-
Key Data :
Parameter Optimal Condition Reference Method Solvent THF or DMF Temperature 20–25°C (azide step) Catalyst None (stannyl azide)
Q. What safety protocols are critical when handling this compound?
Answer:
- Hazards : Aryl azides are thermally unstable and may decompose explosively under shock, friction, or heat. Iodo-nitro derivatives are toxic and light-sensitive.
- Mitigation Strategies :
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Answer:
- NMR :
- IR : Azide stretch at ~2100–2150 cm⁻¹; nitro symmetric/asymmetric stretches at ~1520 and 1350 cm⁻¹ .
- MS : Molecular ion [M]⁺ expected at m/z 290 (C₆H₃IN₄O₂). Fragmentation peaks include loss of N₂ (m/z 262) and I (m/z 163) .
Advanced Research Questions
Q. How can contradictory crystallographic or spectroscopic data be resolved for this compound?
Answer:
-
Crystallographic Contradictions :
-
Spectroscopic Discrepancies :
Q. What computational methods predict the electronic properties of this compound?
Answer:
Q. How can mechanistic studies elucidate the decomposition pathways of this compound?
Answer:
- Thermal Analysis : Use DSC/TGA to identify exothermic decomposition events. Correlate with mass loss profiles to detect gaseous byproducts (N₂, NOx) .
- Trapped Intermediates :
- Quench reactions at intervals and analyze via GC-MS or in-situ FTIR (e.g., nitroso intermediates at 1500–1600 cm⁻¹) .
- Perform isotopic labeling (¹⁵N-azide) to track nitrogen release pathways .
Q. What strategies optimize regioselectivity in downstream reactions (e.g., Click chemistry)?
Answer:
- Click Chemistry :
- Competing Pathways :
- Mitigate nitro-group reduction (e.g., using Zn/HCl) by substituting with milder reductants like Na₂S₂O₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

